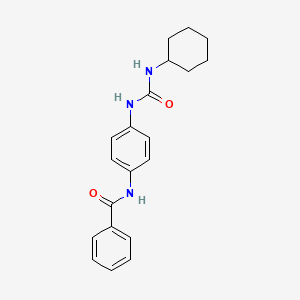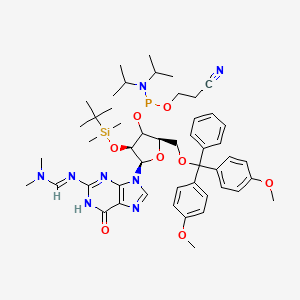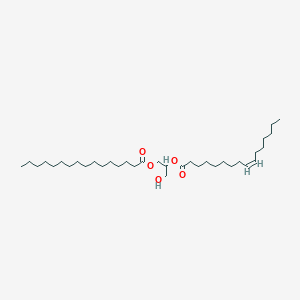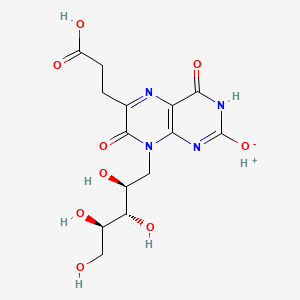
Photolumazine I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Photolumazine I can be synthesized through microbial fermentation. Specifically, it is produced by Mycobacterium smegmatis in culture. The synthesis involves the microbial conversion of riboflavin into this compound through a series of enzymatic reactions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the microbial fermentation approach used in laboratory settings can be scaled up for industrial production. This involves optimizing the growth conditions of Mycobacterium smegmatis and ensuring the efficient conversion of riboflavin to this compound.
化学反应分析
Types of Reactions: Photolumazine I primarily undergoes reactions typical of hydroxyindolyl and ribityllumazine compounds. These include:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at the hydroxyl group or the ribityl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can have different biological activities and properties .
科学研究应用
Photolumazine I has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the properties and reactions of hydroxyindolyl-ribityllumazine derivatives.
作用机制
Photolumazine I exerts its effects primarily through the activation of MAIT cells. It binds to the major histocompatibility complex class I-related protein 1 (MR1) on the surface of antigen-presenting cells. This binding leads to the presentation of this compound to MAIT cells, which then become activated and produce cytokines that mediate immune responses .
相似化合物的比较
Photolumazine I is unique among its peers due to its specific ability to activate MAIT cells. Similar compounds include:
Photolumazine III: Another hydroxyindolyl-ribityllumazine derivative with similar properties.
7,8-Didemethyl-8-hydroxy-5-deazariboflavin (FO): A riboflavin analogue that also binds to MR1 and activates MAIT cells.
Riboflavin: The parent compound from which this compound is derived.
This compound stands out due to its specific hydroxyl group positioning, which influences its binding affinity and activation potential for MAIT cells .
属性
分子式 |
C14H18N4O9 |
|---|---|
分子量 |
386.31 g/mol |
IUPAC 名称 |
6-(2-carboxyethyl)-4,7-dioxo-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-3H-pteridin-2-olate;hydron |
InChI |
InChI=1S/C14H18N4O9/c19-4-7(21)10(24)6(20)3-18-11-9(12(25)17-14(27)16-11)15-5(13(18)26)1-2-8(22)23/h6-7,10,19-21,24H,1-4H2,(H,22,23)(H2,16,17,25,27)/t6-,7+,10-/m0/s1 |
InChI 键 |
PTYCEIBBGGLADD-PJKMHFRUSA-N |
手性 SMILES |
[H+].C(CC(=O)O)C1=NC2=C(N=C(NC2=O)[O-])N(C1=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
规范 SMILES |
[H+].C(CC(=O)O)C1=NC2=C(N=C(NC2=O)[O-])N(C1=O)CC(C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



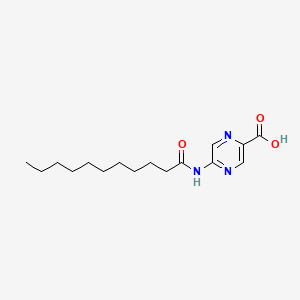
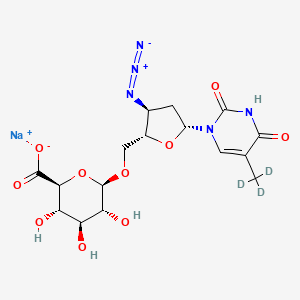
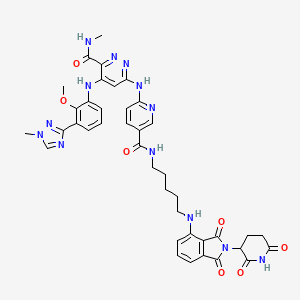
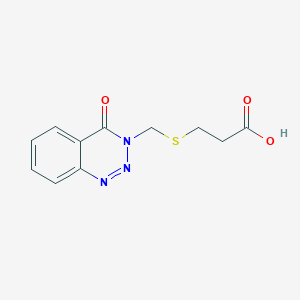
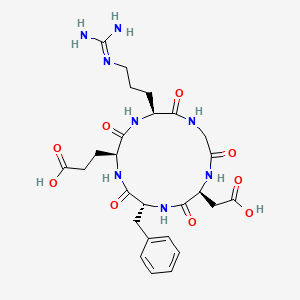
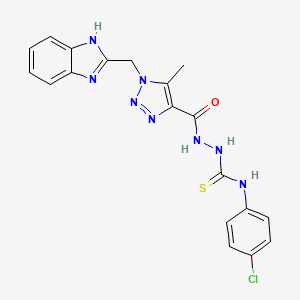
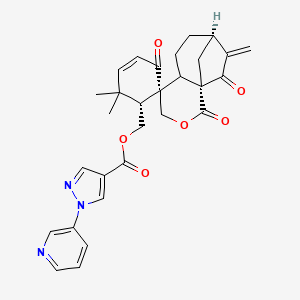
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
